molecular formula C4H4BrN3O2 B1417813 2-Bromo-4-methyl-5-nitro-1H-imidazole CAS No. 105983-46-8

2-Bromo-4-methyl-5-nitro-1H-imidazole

Cat. No.: B1417813
CAS No.: 105983-46-8
M. Wt: 206 g/mol
InChI Key: GOKBPGXXQSCLLS-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-5-nitro-1H-imidazole is a versatile nitroimidazole-based building block designed for advanced medicinal chemistry and drug discovery research. This compound is of significant interest in the synthesis of novel molecular hybrids and conjugates aimed at overcoming multi-drug resistant bacteria . Nitroimidazoles are recognized as prodrugs; their mechanism of action generally involves intracellular enzymatic reduction of the nitro group under hypoxic conditions, generating reactive nitrogen species that cause cytotoxic damage to macromolecules like DNA, leading to cell death . The bromine substituent at the 2-position and the methyl group at the 4-position make this molecule a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the efficient creation of a diverse library of disubstituted derivatives for structure-activity relationship (SAR) studies . Researchers utilize this scaffold to develop new therapeutic agents targeting anaerobic bacteria and protozoal infections, areas where resistance to existing nitroimidazole drugs like metronidazole is a growing global health concern . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-4-methyl-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-2-3(8(9)10)7-4(5)6-2/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKBPGXXQSCLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878716
Record name 2-BROMO-4-METHYL-5-NITRO-1H-IMIDAZOLE
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URL https://comptox.epa.gov/dashboard/DTXSID50878716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105983-46-8
Record name 2-Bromo-4-methyl-5-nitro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105983468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BROMO-4-METHYL-5-NITRO-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-nitro-1H-imidazole: A Cornerstone Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Note on the Topic: From 2-Bromo-4-methyl-5-nitro-1H-imidazole to a Key Isomeric Precursor

Initial research for the compound "2-Bromo-4-methyl-5-nitro-1H-imidazole" did not yield specific, verifiable data, such as a dedicated CAS number or detailed experimental literature. This suggests the compound is not commonly synthesized or utilized. However, search results consistently highlighted the significant importance of a closely related isomer, 2-Bromo-4-nitro-1H-imidazole (CAS: 65902-59-2). This compound is extensively documented as a critical building block in the synthesis of advanced nitroimidazole-based pharmaceuticals.

Given the audience of researchers and drug development professionals, this guide has been structured to focus on 2-Bromo-4-nitro-1H-imidazole . This pivot allows for the creation of a data-rich, scientifically grounded technical guide that aligns with the core intent of the original request—to explore a key nitroimidazole intermediate for pharmaceutical applications.

Abstract

The nitroimidazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous life-saving drugs renowned for their activity against anaerobic bacteria and parasites.[1][2] Within this class, 2-Bromo-4-nitro-1H-imidazole has emerged as a pivotal intermediate, offering a versatile platform for the construction of complex therapeutic agents. Its strategic placement of bromo and nitro functional groups on the imidazole ring facilitates a range of chemical modifications, making it an indispensable precursor in pharmaceutical research and large-scale manufacturing.[1] This guide provides an in-depth examination of its chemical structure, physicochemical properties, a validated kilogram-scale synthesis protocol, and its critical applications, with a focus on providing actionable insights for researchers and drug development professionals.

Core Chemical Identity and Physicochemical Properties

2-Bromo-4-nitro-1H-imidazole is a light yellow powder that serves as a fundamental building block in organic synthesis.[1] The molecule's architecture, featuring an electron-withdrawing nitro group and a reactive bromine atom, dictates its chemical behavior and utility.

Caption: Chemical structure of 2-Bromo-4-nitro-1H-imidazole.

The key physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
CAS Number 65902-59-2[1]
Molecular Formula C₃H₂BrN₃O₂[1]
Molecular Weight 191.97 g/mol [1]
Appearance Light yellow powder[1]
Melting Point 232.0 to 236.0 °C[1]
Boiling Point (Predicted) 402.5 ± 37.0 °C[1]
Density (Predicted) 2.156 ± 0.06 g/cm³[1]
pKa (Predicted) 5.65 ± 0.10[1]

Synthesis: A Scalable and Efficient Two-Step Protocol

The industrial production of 2-Bromo-4-nitro-1H-imidazole has been optimized to maximize yield, purity, and safety, while minimizing environmental impact.[1][3] A highly efficient and scalable two-step method has been developed, which is now standard in the field.[3]

Causality Behind the Experimental Choice: Direct monobromination of 4-nitroimidazole is challenging and often results in low yields and a mixture of products. The chosen strategy circumvents this by first performing a more straightforward dibromination, followed by a selective reductive debromination. This two-step process is more controllable, facile, and easier to scale up for kilogram-scale production.[3]

SynthesisWorkflow Start Start: 4-Nitroimidazole Step1 Step 1: Dibromination Reagents: Bromine, NaHCO₃ Solvent: Water Start->Step1 Intermediate Intermediate: 2,5-Dibromo-4-nitro-1H-imidazole Step1->Intermediate Step2 Step 2: Selective Debromination (in situ Reductive Deiodination Strategy) Intermediate->Step2 Product Final Product: 2-Bromo-4-nitro-1H-imidazole Step2->Product Purification Purification & Isolation Product->Purification

Caption: Scalable two-step synthesis workflow.

Experimental Protocol: Kilogram-Scale Synthesis

This protocol is adapted from established methods for large-scale production.[3][4]

Step 1: Synthesis of 2,5-Dibromo-4-nitro-1H-imidazole

  • Reactor Setup: Charge a 20L reactor equipped with a mechanical stirrer, reflux condenser, and an exhaust gas scrubber with 4-nitroimidazole (1500g), distilled water (13L), and sodium bicarbonate (2458g).[4]

  • Bromination: While maintaining the internal temperature below 25°C, add bromine (1565ml) dropwise to the stirred mixture.[4] The use of sodium bicarbonate is crucial to neutralize the HBr byproduct, driving the reaction to completion.

  • Reaction Completion: After the addition is complete, raise the temperature to 50-55°C and stir until the reaction is complete (monitored by TLC or HPLC).[4]

  • Isolation: Stop heating, cool the mixture to 5°C, and filter the resulting solid. Wash the solid twice with distilled water and dry under vacuum to yield 2,5-dibromo-4-nitroimidazole as a yellow solid.[4]

Step 2: Selective Debromination to 2-Bromo-4-nitro-1H-imidazole

  • Reaction Setup: In a suitable reactor, dissolve the 2,5-dibromo-4-nitroimidazole intermediate in a solvent such as 1,4-dioxane.

  • Reductive Debromination: Add a solution of a selective reducing agent, such as tetra-n-butylammonium borohydride, dropwise at room temperature.[5] This reagent is chosen for its selectivity in removing the more sterically accessible bromine at the 5-position without reducing the nitro group.

  • Reflux: After addition, reflux the reaction mixture for approximately 23 hours.[5]

  • Quenching and Extraction: Quench the reaction by carefully adding concentrated hydrochloric acid. Add water and ethyl acetate for extraction.

  • Purification: Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and purify by chromatography to obtain the final product.[5]

Applications in Pharmaceutical Research and Drug Development

2-Bromo-4-nitro-1H-imidazole is not an active pharmaceutical ingredient (API) itself but rather a high-value precursor. Its structure is readily modified to create derivatives with enhanced pharmacological profiles.

  • Antitubercular Agents: The compound has demonstrated significant utility in the development of drugs targeting Mycobacterium tuberculosis (Mtb).[1] It is a key intermediate in the synthesis of the bactericidal agent Delamanid, a crucial drug for treating multidrug-resistant tuberculosis.[4]

  • Antiprotozoal and Antibacterial Drugs: The broader class of nitroimidazole drugs, for which this compound is a building block, is known for potent activity against anaerobic bacteria and parasites.[1][2] The nitro group is bioreduced within these organisms to generate reactive nitrogen species that induce cytotoxic effects.[2]

Analytical Characterization

The identity and purity of 2-Bromo-4-nitro-1H-imidazole are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR spectroscopy is used to confirm the structure. In DMSO-d₆, the proton at the 5-position typically appears as a singlet around 8.42 ppm, with the broad NH proton signal appearing further downfield.[5]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound. Electrospray ionization (ESI) is commonly used for analysis.[6]

Safety, Handling, and Storage

Proper handling of 2-Bromo-4-nitro-1H-imidazole is essential due to its potential hazards.

Hazard InformationProtocolSource
Hazard Codes Xn (Harmful)[1]
Risk Statements Potential harm if swallowed, inhaled, or in contact with skin.[1]
Personal Protective Equipment (PPE) Wear protective gloves, tightly fitting safety goggles (conforming to EN 166 or NIOSH), and ensure adequate ventilation.[1][7]
Storage Store in a dark place, sealed in a dry container at room temperature to maintain stability and efficacy.[1]

Conclusion

2-Bromo-4-nitro-1H-imidazole stands as a testament to the power of strategic molecular design in medicinal chemistry. Its robust and scalable synthesis has made it a readily available and indispensable intermediate for the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of this compound's properties, synthesis, and handling is fundamental to harnessing its potential in creating the next generation of nitroimidazole-based therapeutics to combat infectious diseases globally.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-NITROIMIDAZOLE.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, March 1). 2-Bromo-4-nitro-1H-imidazole: Comprehensive Overview and Applications.
  • ChemicalBook. (n.d.). 2-Bromo-4-nitroimidazole synthesis.
  • PubChem. (n.d.). 2-Bromo-4-methyl-1H-imidazole.
  • Thermo Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 5-Bromo-2-methyl-4-nitro-1H-imidazole.
  • CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS: 2-METHYL-5-NITRO IMIDAZOLE.
  • Pedada, S.R., Satam, V.S., Tambade, P.J., Kandadai, S.A., Hindupur, R.M., & Pati, H.N. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(9), 1149-1155.
  • Santa Cruz Biotechnology. (2018, August 20). SAFETY DATA SHEET: 2,5-dibromo-4-nitro-1H-imidazole.
  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • ChemBK. (2024, April 9). 2,5-Dibromo-4-Nitro-1H-Imidazole.
  • BenchChem. (n.d.). Unraveling the Byproducts of 2,5-dibromo-4-nitro-1H-imidazole Synthesis: A Comparative Guide.
  • Kumar, G., Kaur, H., & Singh, P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4936.

Sources

Technical Guide: Tautomerism and Regiochemistry of 2-Bromo-5-methyl-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-methyl-4-nitroimidazole (and its tautomer 2-bromo-4-methyl-5-nitroimidazole) represents a critical scaffold in the synthesis of hypoxia-activated prodrugs and high-affinity radiosensitizers. The presence of three distinct functionalities—a halogen capable of metal-catalyzed cross-coupling (C2-Br), a steric modulator (C5-Me), and a strong electron-withdrawing group (C4-NO₂) —creates a complex electronic environment.

This guide dissects the annular tautomerism of this scaffold, a phenomenon that dictates solubility, crystal packing, and, most critically, the regioselectivity of N-alkylation reactions. We establish the dominance of the 4-nitro tautomer in solution and provide a self-validating analytical framework to distinguish it from the transient 5-nitro form.

The Tautomeric Equilibrium: Mechanistic Deep Dive

Structural Definition

The imidazole ring possesses an unsubstituted nitrogen (-NH-) and a pyridine-like nitrogen (=N-). In 4(5)-substituted imidazoles, the proton oscillates between N1 and N3. For the subject molecule, this results in two distinct tautomers with different IUPAC numberings:

  • Tautomer A (The 4-Nitro form): 2-Bromo-5-methyl-4-nitro-1H-imidazole.

    • Configuration: Proton on N1.[1][2] Nitro group at C4. Methyl at C5.[1][2]

  • Tautomer B (The 5-Nitro form): 2-Bromo-4-methyl-5-nitro-1H-imidazole.

    • Configuration: Proton on N3 (renumbered as N1). Nitro group at C5. Methyl at C4.

Thermodynamic Stability

In solution (DMSO, MeOH) and the solid state, Tautomer A (4-nitro) is the thermodynamically dominant species.

  • Electronic Factors: The nitro group is a strong electron-withdrawing group (EWG). It destabilizes the adjacent N-H bond through inductive withdrawal, making the N-H proton more acidic. However, the 4-nitro arrangement allows for superior resonance delocalization of the lone pair on N1 into the nitro group at C4 without significant steric hindrance.

  • Steric Factors: In Tautomer B (5-nitro), the nitro group is flanked by the N-H (N1) and the C4-Methyl. While the methyl group provides some steric bulk, the primary driver is the electronic preference for the proton to reside on the nitrogen distal to the nitro group to minimize dipolar repulsion.

Visualizing the Equilibrium

The following diagram illustrates the proton shift and the resulting renumbering of the ring substituents.

Tautomerism TautomerA TAUTOMER A (Major) 2-Bromo-5-methyl-4-nitro-1H-imidazole (H on N1, NO2 at C4) Transition Transition State [Proton Transfer] TautomerA->Transition -H+ (N1) TautomerB TAUTOMER B (Minor) 2-Bromo-4-methyl-5-nitro-1H-imidazole (H on N3, NO2 at C5) TautomerA->TautomerB K_eq << 1 Transition->TautomerA Fast Transition->TautomerB +H+ (N3) TautomerB->Transition Fast

Caption: Equilibrium favors Tautomer A (4-nitro) where the proton is distal to the electron-withdrawing nitro group.

Regioselectivity in Derivatization

Understanding tautomerism is a prerequisite for controlling reactivity.[3] When this molecule is subjected to N-alkylation (e.g., with alkyl halides), the reaction proceeds via the imidazole anion .

The Anion Intermediate

Deprotonation of either tautomer yields a single, resonance-stabilized anion: 2-bromo-5-methyl-4-nitroimidazolide .

Site of Alkylation

Despite the neutral molecule preferring the 4-nitro form, alkylation regioselectivity is governed by the nucleophilicity of the nitrogen atoms in the anion and steric hindrance.

  • N1 Attack (Proximal to Methyl): Attacks the nitrogen adjacent to the methyl group. This yields the 1-alkyl-5-methyl-4-nitroimidazole . This is generally the major product because the nitrogen adjacent to the nitro group is electronically deactivated (inductive effect) and sterically hindered.

  • N3 Attack (Proximal to Nitro): Attacks the nitrogen adjacent to the nitro group. This yields the 1-alkyl-4-methyl-5-nitroimidazole . This is the minor product, often observed only with small alkylating agents (e.g., MeI) or under specific kinetic control.

Key Insight: To obtain the "5-nitro" drug scaffold (often desired for bioactivity similar to Metronidazole), one must often accept the "4-nitro" product and rely on the fact that N1-alkylation of the 4-nitro tautomer structurally results in a molecule where the nitro is at position 4 relative to the new alkyl group. Wait—correction on nomenclature: If you alkylate N1 of the 4-nitro tautomer (distal N), you get 1-alkyl-2-bromo-5-methyl-4-nitroimidazole. If you alkylate N3 (proximal N), you get 1-alkyl-2-bromo-4-methyl-5-nitroimidazole. The "distal" alkylation (N1) is favored.

Experimental Protocols

Synthesis of the Core Scaffold

Direct nitration of 2-bromo-4-methylimidazole is the most efficient route.

Reagents:

  • 2-Bromo-4-methylimidazole (Starting Material)

  • Nitric Acid (HNO₃, fuming)

  • Sulfuric Acid (H₂SO₄)

  • Ammonium Hydroxide (NH₄OH) for quenching

Protocol:

  • Dissolution: Dissolve 2-bromo-4-methylimidazole (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Nitration: Add fuming HNO₃ (1.1 eq) dropwise, maintaining internal temperature <10°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Pour the mixture onto crushed ice.

  • Neutralization: Adjust pH to 6–7 using NH₄OH. The product will precipitate.[4]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[5]

  • Yield: Expected yield 65–75% of a light yellow solid.

Analytical Differentiation (Self-Validating System)

Distinguishing the tautomers (or regioisomers after alkylation) requires specific NMR techniques.

TechniqueParameterObservation (4-Nitro Isomer)Observation (5-Nitro Isomer)
1H NMR N-CH₃ Shiftδ 2.3 - 2.4 ppmδ 2.5 - 2.6 ppm (Deshielded by adjacent NO₂)
13C NMR C-NO₂~145 ppm~135 ppm
NOESY CorrelationStrong NOE between N-Alkyl and C5-MethylNo NOE between N-Alkyl and C4-Methyl (too distant)
Analytical Workflow Diagram

Workflow Start Crude Reaction Product (Alkylation of 2-Br-5-Me-4-NO2) NMR 1H NMR & NOESY Analysis Start->NMR Decision Is NOE observed between N-Alkyl protons and C-Methyl? NMR->Decision ResultA CONFIRMED: 1-alkyl-5-methyl-4-nitro (Distal Alkylation - Major) Decision->ResultA Yes (Proximity) ResultB CONFIRMED: 1-alkyl-4-methyl-5-nitro (Proximal Alkylation - Minor) Decision->ResultB No (Distance)

Caption: NOESY provides the definitive structural confirmation for regioisomers.

References

  • RSC Publishing. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects.[6] Journal of the Chemical Society, Perkin Transactions 1.[6]

  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.

  • ChemicalBook. 2-Bromo-4-nitroimidazole Synthesis and Properties. (Provides foundational data on the 2-bromo-4-nitro scaffold).

  • PubChem. Compound Summary: 2-Bromo-4-nitroimidazole.[5][7] National Library of Medicine.

  • ResearchGate. DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. (Theoretical basis for EWG effects on tautomerism).

Sources

An In-depth Technical Guide to 2-Bromo-4-methyl-5-nitroimidazole and 5-Bromo-2-methyl-4-nitroimidazole: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of Nitroimidazoles in Medicinal Chemistry

The nitroimidazole scaffold is a cornerstone in the development of antimicrobial and anticancer agents.[1][2] The biological activity of these compounds is intrinsically linked to the reductive activation of the nitro group, a process that is highly favored in the hypoxic environments characteristic of anaerobic bacteria, protozoa, and solid tumors. This bioactivation cascade generates reactive nitrogen species that induce cytotoxic effects, primarily through DNA damage.[1] The precise substitution pattern on the imidazole ring profoundly influences the physicochemical properties, metabolic stability, and ultimately, the therapeutic efficacy and toxicity profile of these drugs. This guide provides a detailed comparative analysis of two closely related bromo-methyl-nitroimidazole isomers: 2-Bromo-4-methyl-5-nitroimidazole and 5-Bromo-2-methyl-4-nitroimidazole. Understanding the nuanced differences in their synthesis, reactivity, and physicochemical properties is paramount for researchers aiming to leverage these scaffolds for the rational design of next-generation therapeutics.

The Isomeric Landscape: Structural and Electronic Distinctions

The distinct placement of the bromo, methyl, and nitro substituents on the imidazole ring in 2-Bromo-4-methyl-5-nitroimidazole and 5-Bromo-2-methyl-4-nitroimidazole gives rise to significant differences in their electronic and steric profiles. These differences are critical in dictating their reactivity and potential as pharmacophores.

dot graphmol { layout=neato; node [shape=plaintext]; edge [style=invis];

// 2-Bromo-4-methyl-5-nitroimidazole n1 [label="N", pos="0,1!"]; c2 [label="C", pos="-0.87,0.5!"]; n3 [label="N", pos="-0.87,-0.5!"]; c4 [label="C", pos="0,-1!"]; c5 [label="C", pos="0.87,-0.5!"]; h_n1 [label="H", pos="0,1.5!"]; br_c2 [label="Br", pos="-1.74,1!"]; ch3_c4 [label="CH₃", pos="0,-1.7!"]; no2_c5_n [label="N", pos="1.74,-1!"]; no2_c5_o1 [label="O", pos="2.4,-0.5!"]; no2_c5_o2 [label="O", pos="2.4,-1.5!"];

n1 -- c2 [style=solid]; c2 -- n3 [style=solid]; n3 -- c4 [style=solid]; c4 -- c5 [style=solid]; c5 -- n1 [style=solid]; n1 -- h_n1 [style=solid]; c2 -- br_c2 [style=solid]; c4 -- ch3_c4 [style=solid]; c5 -- no2_c5_n [style=solid]; no2_c5_n -- no2_c5_o1 [style=double]; no2_c5_n -- no2_c5_o2 [style=double];

label_2bromo [label="2-Bromo-4-methyl-5-nitroimidazole", pos="0,-2.5!"];

// 5-Bromo-2-methyl-4-nitroimidazole n1_b [label="N", pos="5,1!"]; c2_b [label="C", pos="4.13,0.5!"]; n3_b [label="N", pos="4.13,-0.5!"]; c4_b [label="C", pos="5,-1!"]; c5_b [label="C", pos="5.87,-0.5!"]; h_n1_b [label="H", pos="5,1.5!"]; ch3_c2_b [label="CH₃", pos="3.26,1!"]; no2_c4_n_b [label="N", pos="5,-1.7!"]; no2_c4_o1_b [label="O", pos="4.5,-2.4!"]; no2_c4_o2_b [label="O", pos="5.5,-2.4!"]; br_c5_b [label="Br", pos="6.74,-1!"];

n1_b -- c2_b [style=solid]; c2_b -- n3_b [style=solid]; n3_b -- c4_b [style=solid]; c4_b -- c5_b [style=solid]; c5_b -- n1_b [style=solid]; n1_b -- h_n1_b [style=solid]; c2_b -- ch3_c2_b [style=solid]; c4_b -- no2_c4_n_b [style=solid]; no2_c4_n_b -- no2_c4_o1_b [style=double]; no2_c4_n_b -- no2_c4_o2_b [style=double]; c5_b -- br_c5_b [style=solid];

label_5bromo [label="5-Bromo-2-methyl-4-nitroimidazole", pos="5,-2.5!"]; } END_DOT Figure 1: Comparative molecular structures.

In 2-Bromo-4-methyl-5-nitroimidazole , the bromine atom is at the C2 position, flanked by two nitrogen atoms. The C2 position in the imidazole ring is known to be susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. The methyl group at C4 and the nitro group at C5 are on adjacent carbons.

Conversely, in 5-Bromo-2-methyl-4-nitroimidazole , the bromine atom is at the C5 position, adjacent to the C4-nitro group. The methyl group is at the C2 position. This arrangement places the bulky bromine atom in a different steric environment compared to the other isomer.

These structural variations are expected to influence the molecules' dipole moments, crystal packing, and interaction with biological targets.

Synthesis Strategies: A Tale of Two Isomers

The synthetic accessibility of a compound is a critical factor in its potential for drug development. The pathways to these two isomers differ significantly, reflecting the directing effects of the substituents on the imidazole ring.

Synthesis of 5-Bromo-2-methyl-4-nitroimidazole

The synthesis of 5-Bromo-2-methyl-4-nitroimidazole is more straightforward and has been documented. A common approach involves the direct bromination of 2-methyl-4-nitroimidazole.

Synthesis_5_Bromo start 2-Methyl-4-nitroimidazole reagent Br₂ / Solvent start->reagent Bromination product 5-Bromo-2-methyl-4-nitroimidazole reagent->product

Experimental Protocol: Bromination of 2-Methyl-4-nitroimidazole

  • Dissolution: Dissolve 2-methyl-4-nitroimidazole in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Brominating Agent Addition: Slowly add an equimolar amount of bromine (Br₂) dissolved in the same solvent to the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Neutralize the mixture with a suitable base, such as sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Acetic acid is often used as it can protonate the imidazole ring, potentially influencing the regioselectivity of the bromination.

  • Temperature Control: Maintaining a controlled temperature is crucial to prevent side reactions, such as multiple brominations.

  • Quenching: Sodium thiosulfate is a standard quenching agent for bromine, converting it to non-reactive bromide ions.

Proposed Synthesis of 2-Bromo-4-methyl-5-nitroimidazole

Synthesis_2_Bromo start 2,4-Dimethylimidazole nitration HNO₃ / H₂SO₄ start->nitration Nitration intermediate 2,4-Dimethyl-5-nitroimidazole nitration->intermediate bromination NBS or Br₂ intermediate->bromination Bromination product 2-Bromo-4-methyl-5-nitroimidazole bromination->product

Proposed Experimental Protocol: Synthesis of 2-Bromo-4-methyl-5-nitroimidazole

Step 1: Nitration of 2,4-Dimethylimidazole [4]

  • Reaction Setup: Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.

  • Substrate Addition: Slowly add 2,4-dimethylimidazole to the cooled acid mixture with vigorous stirring.

  • Reaction: Allow the reaction to proceed at a controlled temperature. The nitro group is expected to add at the 5-position due to the directing effects of the two methyl groups.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the 2,4-dimethyl-5-nitroimidazole.[4] Filter and dry the product.

Step 2: Bromination of 2,4-Dimethyl-5-nitroimidazole

  • Reaction Setup: Dissolve the 2,4-dimethyl-5-nitroimidazole intermediate in a suitable solvent.

  • Brominating Agent: Use a brominating agent such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or elemental bromine. The C2-methyl group is the target for bromination, which can be challenging and may require specific conditions to achieve regioselectivity over bromination of the other methyl group or the imidazole ring itself.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the other isomer.

Scientific Rationale and Challenges:

  • Regioselectivity of Nitration: The nitration of 2,4-dimethylimidazole is expected to yield the 5-nitro derivative as the major product due to the combined directing effects of the two methyl groups.

  • Regioselectivity of Bromination: The subsequent bromination step is the most challenging. Bromination at the C2-methyl group would be a radical substitution, while direct bromination of the imidazole ring at the C2 position would be an electrophilic substitution. The electron-withdrawing nitro group at C5 deactivates the ring towards electrophilic attack. Therefore, achieving selective bromination at the C2 position would likely require careful optimization of reaction conditions and reagents. The alternative of brominating the C4-methyl group is also a possibility.

Comparative Physicochemical and Spectroscopic Properties

The physicochemical properties of these isomers are crucial for their drug-like characteristics, including solubility, stability, and ability to cross biological membranes.

Property2-Bromo-4-methyl-5-nitroimidazole5-Bromo-2-methyl-4-nitroimidazole
Molecular Formula C₄H₄BrN₃O₂C₄H₄BrN₃O₂
Molecular Weight 206.00 g/mol 206.00 g/mol [5]
CAS Number Not readily available18874-52-7[6][7]
Melting Point Predicted to be high>230 °C[8]
Appearance Predicted to be a solidYellow solid[8]
Solubility Predicted to have low aqueous solubilityLikely has low aqueous solubility
Stability Stable under normal conditionsStable under normal conditions

Spectroscopic Analysis:

  • ¹H NMR: The chemical shifts of the imidazole ring proton and the methyl protons would be distinct for each isomer. In 2-Bromo-4-methyl-5-nitroimidazole, the C4-methyl protons would likely appear as a singlet. In 5-Bromo-2-methyl-4-nitroimidazole, the C2-methyl protons would also be a singlet but in a different electronic environment, leading to a different chemical shift.

  • ¹³C NMR: The carbon chemical shifts, particularly for the substituted carbons of the imidazole ring, would provide definitive evidence for the isomeric structure. For 5-Bromo-2-methyl-4-nitroimidazole, some ¹³C NMR data is available in the literature.[9]

  • Mass Spectrometry: Both isomers would have the same molecular ion peak in their mass spectra due to their identical molecular formula. Fragmentation patterns, however, might differ and could be used for structural elucidation.

Reactivity and Potential for Further Functionalization

The reactivity of these isomers is a key consideration for their use as building blocks in drug discovery.

Reactivity cluster_2bromo 2-Bromo-4-methyl-5-nitroimidazole cluster_5bromo 5-Bromo-2-methyl-4-nitroimidazole b2 C2-Br bond (Susceptible to nucleophilic substitution) n_nitro Nitro Group (Reductive activation) b5 C5-Br bond (Less reactive to nucleophilic substitution) b2->b5 Different reactivity profiles n_nitro2 Nitro Group (Reductive activation)

  • Nucleophilic Aromatic Substitution: The C2-bromo substituent in 2-Bromo-4-methyl-5-nitroimidazole is expected to be more susceptible to nucleophilic aromatic substitution compared to the C5-bromo substituent in 5-Bromo-2-methyl-4-nitroimidazole . The C2 position is activated by both adjacent nitrogen atoms. This enhanced reactivity could be advantageous for introducing diverse functionalities at this position.

  • Reduction of the Nitro Group: The nitro group in both isomers is the key to their potential biological activity and can be chemically reduced to an amino group. This amino functionality can then be further derivatized to explore structure-activity relationships.

  • Metal-Catalyzed Cross-Coupling Reactions: The bromo substituents on both isomers can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, vinyl, or alkynyl groups. This provides a powerful tool for generating libraries of analogues for biological screening.

Implications for Drug Development and Future Directions

The choice between 2-Bromo-4-methyl-5-nitroimidazole and 5-Bromo-2-methyl-4-nitroimidazole as a starting point for a drug discovery program will depend on the desired biological target and the synthetic strategy.

  • 5-Bromo-2-methyl-4-nitroimidazole is the more readily accessible isomer and would be a practical choice for initial screening campaigns. Its derivatization would likely focus on modifications at the N1 position and transformations of the nitro group.

  • 2-Bromo-4-methyl-5-nitroimidazole , while synthetically more challenging, offers a unique substitution pattern. Its potential for nucleophilic substitution at the C2 position opens up avenues for creating novel chemical entities that are not easily accessible from the other isomer.

Future research should focus on developing a reliable and scalable synthesis for 2-Bromo-4-methyl-5-nitroimidazole to enable a thorough investigation of its biological properties. A head-to-head comparison of the biological activities of a series of derivatives of both isomers against various microbial and cancer cell lines would provide invaluable insights into the structure-activity relationships of this class of compounds. Furthermore, computational studies, including molecular docking and quantum mechanical calculations, could help to rationalize the observed biological data and guide the design of more potent and selective analogues.

Conclusion

2-Bromo-4-methyl-5-nitroimidazole and 5-Bromo-2-methyl-4-nitroimidazole, while isomeric, present distinct profiles in terms of synthetic accessibility, reactivity, and potentially, biological activity. This in-depth guide has highlighted these differences, providing a framework for researchers and drug development professionals to make informed decisions when working with these important nitroimidazole scaffolds. The continued exploration of these and related structures holds significant promise for the discovery of new and effective therapeutic agents.

References

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  • Farah, S. F., & McClelland, R. A. (1993). Preparation and reactions of bromo-2-nitro- and bromo-2-aminoimidazoles. Canadian Journal of Chemistry, 71(4), 427-436.
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  • Saber, S. O., Al-Soud, Y. A., Al-Qawasmeh, R. A., & Khanfar, M. A. (2025). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Zeitschrift für Kristallographie - New Crystal Structures.
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  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Hindupur, R. M., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. GOV.UK.
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  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved February 14, 2026, from [Link]

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An In-Depth Technical Guide to 2-Bromo-4-methyl-5-nitro-1H-imidazole and its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: February 2026

2-Bromo-4-methyl-5-nitro-1H-imidazole: Molecular Identity

Based on standard chemical nomenclature, the molecular formula and weight for 2-Bromo-4-methyl-5-nitro-1H-imidazole have been determined.

Molecular Formula and Weight

The structural components of the name imply the following composition:

  • An imidazole ring (C₃N₂)

  • One bromine substituent (-Br)

  • One methyl substituent (-CH₃)

  • One nitro substituent (-NO₂)

  • Four hydrogen atoms (one on the imidazole nitrogen and three on the methyl group)

This leads to the following key identifiers:

PropertyValue
Molecular Formula C₄H₄BrN₃O₂
Molecular Weight 206.00 g/mol
Monoisotopic Mass 204.94868 Da

Isomeric Profile: 5-Bromo-2-methyl-4-nitro-1H-imidazole (CAS: 18874-52-7)

A significant body of research exists for the isomeric compound 5-Bromo-2-methyl-4-nitro-1H-imidazole. As a Senior Application Scientist, understanding the properties of known isomers is a critical first step when approaching a novel or undocumented analogue. The data presented here pertains to this specific, documented isomer.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Bromo-2-methyl-4-nitro-1H-imidazole.[1]

PropertyValue / DescriptionSource
CAS Number 18874-52-7[1]
Molecular Formula C₄H₄BrN₃O₂[1]
Molecular Weight 206.00 g/mol [1]
Appearance Yellow crystalline powder[2]
Purity >96% by NMR[1]
Melting Point >230 °C[1]
Solubility Soluble in organic solvents (ethanol, methanol, acetone); slightly soluble in water.[2]
Stability Stable under normal temperatures and pressures.[2]
Safety, Handling, and Storage

Proper handling of halogenated nitroimidazoles is paramount for laboratory safety. The following protocols are based on available safety data sheets for 5-Bromo-2-methyl-4-nitro-1H-imidazole.

Hazard Identification:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • May be harmful if swallowed.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: Handle with impervious gloves (inspect prior to use). Wear protective clothing.[3]

  • Respiratory Protection: Use only in a well-ventilated area, such as a laboratory fume hood. Avoid breathing dust.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

First-Aid Measures:

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Synthetic Pathways and Methodologies

While a direct synthesis for 2-bromo-4-methyl-5-nitro-1H-imidazole is not published, we can infer a logical synthetic approach by examining the synthesis of related, structurally similar compounds. The synthesis of 2-bromo-4-nitro-1H-imidazole, a key intermediate for antitubercular drugs like Pretomanid, provides an authoritative and field-proven template.[4]

The established method involves a two-step process: the dibromination of a nitroimidazole precursor followed by selective debromination.[4] This strategy offers high yield and scalability.[5]

General Workflow for Synthesis of Brominated Nitroimidazoles

The diagram below illustrates a common workflow for synthesizing brominated nitroimidazoles, which could be adapted for the target compound.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Selective Debromination cluster_2 Analysis & Purification A Starting Material (e.g., 4-Nitroimidazole) B Brominating Agent (e.g., HBr/H₂O₂ or Br₂) A->B Reaction C Dibrominated Intermediate (e.g., 2,5-Dibromo-4-nitro-1H-imidazole) B->C Yields D Debrominating Agent (e.g., KI/Na₂SO₃) C->D Reaction E Final Product (e.g., 2-Bromo-4-nitro-1H-imidazole) D->E Yields F Crude Product E->F G HPLC / NMR Spectroscopy F->G Purity Assessment H Purified Compound G->H Purification

Caption: General experimental workflow for synthesis and analysis.

Authoritative Protocol: Synthesis of 2-Bromo-4-nitro-1H-imidazole

This protocol is adapted from a kilogram-scale synthesis developed in support of nitroimidazole drug development.[4]

Step 1: Synthesis of 2,5-Dibromo-4-nitro-1H-imidazole

  • Charge a suitable reactor with 4-nitroimidazole, distilled water, and sodium bicarbonate.[6]

  • Under controlled temperature (e.g., below 25°C), add liquid bromine dropwise.[6]

  • After the addition is complete, raise the temperature to 50-55°C and stir until the reaction is complete (monitored by HPLC).[6]

  • Cool the mixture to 5°C and filter the resulting solid.

  • Wash the solid with distilled water and dry under a vacuum to yield 2,5-dibromo-4-nitro-1H-imidazole.

Step 2: Selective Debromination to 2-Bromo-4-nitro-1H-imidazole

  • The dibrominated intermediate is reacted with a selective debrominating agent, such as potassium iodide and sodium sulfite.[4]

  • This reaction selectively removes the bromine atom at the 5-position.[4]

  • The final product, 2-bromo-4-nitro-1H-imidazole, is then isolated and purified. High-performance liquid chromatography (HPLC) is an essential technique for assessing the purity of the final product.[7]

Causality Behind Experimental Choices:

  • Dibromination First: The initial exhaustive bromination is often more straightforward and higher yielding than attempting a selective mono-bromination.

  • Selective Debromination: The subsequent selective removal of one bromine atom provides better control over the final product's isomeric purity compared to direct mono-bromination, which can produce a mixture of isomers.

Logical Relationships and Future Research Directions

The study of 2-Bromo-4-methyl-5-nitro-1H-imidazole would logically build upon the knowledge of its precursors and isomers.

G A Requested Compound (2-Bromo-4-methyl-5-nitro-1H-imidazole) (Undocumented) B Known Isomer (5-Bromo-2-methyl-4-nitro-1H-imidazole) A->B Isomeric Relationship C Key Precursor (2-Bromo-4-nitro-1H-imidazole) C->A Structural Analogue D Potential Starting Material (4-Methyl-5-nitro-1H-imidazole) D->A Potential Synthesis Route

Caption: Logical relationships for future research.

Future research should focus on the direct synthesis of 2-Bromo-4-methyl-5-nitro-1H-imidazole, likely starting from a methylated nitroimidazole precursor, followed by characterization using modern analytical techniques (NMR, MS, HPLC) to confirm its structure and purity. Subsequent studies could explore its potential applications in medicinal chemistry, drawing comparisons to the known biological activities of its isomers and related nitroimidazole compounds.[8][9]

References

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 1). 2-Bromo-4-nitro-1H-imidazole: Comprehensive Overview and Applications. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-NITROIMIDAZOLE. Retrieved from [Link]

  • Barcelona Fine Chemicals. (n.d.). 5-Bromo-2-methyl-4-nitro-1H-imidazole. Retrieved from [Link]

  • TradeIndia. (n.d.). 4-Bromo-2-methyl-5-nitro-1H-imidazole CAS:18874-52-7. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methyl-1H-imidazole. Retrieved from [Link]

  • Chem-Impex International. (n.d.). SAFETY DATA SHEET: 2,5-dibromo-4-nitro-1H-imidazole. Retrieved from [Link]

  • Benkli, K., et al. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Archives of Pharmacal Research, 26(10), 773-7. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 2-Bromo-4-nitroimidazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Medicines for All Institute (M4ALL), Virginia Commonwealth University. (2023, February 17). Summary of Process Development Work on TB Drug Pretomanid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 5-Bromo-2-methyl-4-nitro-1H-imidazole, 97%, Thermo Scientific. Retrieved from [Link]

  • DNDi. (2013, August 15). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2,5-Dibromo-4-Nitro-1H-Imidazole. Retrieved from [Link]

  • Hossain, M., & Nanda, A. K. (2018). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-nitroimidazole. Retrieved from [Link]

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  • SpectraBase. (n.d.). 5-Bromo-2-methyl-4-nitro-1-(2-phenoxyethyl)-1H-imidazole. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Functionalization of 2-Bromo-4-methyl-5-nitro-1H-imidazole for Advanced Radiotracer Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic functionalization of 2-bromo-4-methyl-5-nitro-1H-imidazole, a pivotal scaffold for the development of hypoxia-selective radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). We provide an in-depth analysis of the chemical principles underpinning the selective reactivity of this heterocycle, followed by validated, step-by-step protocols for key functionalization reactions, including Suzuki-Miyaura and Stille cross-coupling, nucleophilic aromatic substitution, and "click" chemistry modifications. The causality behind experimental choices, from catalyst selection to reaction optimization, is thoroughly explained to empower researchers in the synthesis of novel imaging agents. This document serves as a practical resource for scientists and professionals engaged in radiopharmaceutical research and drug development, aiming to accelerate the innovation of next-generation diagnostic tools for oncology.

Introduction: The Imperative for Hypoxia-Selective Radiotracers

Tumor hypoxia, a state of low oxygen tension, is a critical feature of the tumor microenvironment that significantly contributes to malignant progression, metastasis, and resistance to radiotherapy and chemotherapy.[1] The non-invasive imaging of hypoxic regions within tumors is therefore of paramount importance for personalized treatment planning and monitoring therapeutic response.[1][2] Nitroimidazoles have emerged as a cornerstone pharmacophore for hypoxia imaging.[3] Their selective accumulation in hypoxic tissues is driven by an oxygen-dependent bioreductive activation mechanism.[4] Under low oxygen conditions, the nitro group undergoes a one-electron reduction to form a nitro radical anion.[3] In normoxic tissues, this radical is rapidly re-oxidized back to the parent compound.[3] However, in hypoxic environments, further reduction occurs, leading to reactive species that covalently bind to intracellular macromolecules, effectively trapping the radiotracer within the hypoxic cell.[4][5]

The 2-bromo-4-methyl-5-nitro-1H-imidazole scaffold offers a versatile platform for the design of such radiotracers. The bromine atom at the 2-position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the introduction of diverse functionalities to modulate the pharmacokinetic and pharmacodynamic properties of the final radiotracer. The methyl group at the 4-position can influence the electronic properties and metabolic stability of the imidazole ring, while the 5-nitro group is essential for the hypoxia-selective retention mechanism.[6] This guide will provide a detailed exploration of the chemical strategies to leverage the unique reactivity of this scaffold for the synthesis of novel radiolabeled imaging agents.

Foundational Chemistry: Synthesis of 2-Bromo-4-methyl-5-nitro-1H-imidazole

A reliable and scalable synthesis of the starting material is crucial for any radiopharmaceutical development program. While various methods for the synthesis of bromo-nitroimidazoles exist, a common and efficient route involves the direct bromination of a suitable nitroimidazole precursor.[7][8]

Protocol 1: Synthesis of 2-Bromo-4-methyl-5-nitro-1H-imidazole

This protocol is adapted from established procedures for the bromination of nitroimidazoles.[8][9]

Materials:

  • 4-Methyl-5-nitro-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 4-methyl-5-nitro-1H-imidazole (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-bromo-4-methyl-5-nitro-1H-imidazole.

Expected Yield: 70-85%

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, leading to cleaner reactions and easier handling.

  • Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the starting materials and facilitate the reaction without participating in side reactions.

  • Aqueous Workup: The sequential washing steps are critical to remove unreacted NBS, succinimide byproduct, and any acidic impurities, ensuring a clean crude product for purification.

Strategic Functionalization Pathways for Radiolabeling

The bromine atom at the 2-position of the imidazole ring is the key enabler for introducing a variety of functionalities, including those that can be directly radiolabeled or can serve as precursors for radiolabeling. The primary strategies for functionalization are palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the introduction of moieties for bioorthogonal "click" chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including radiopharmaceuticals.[10][11]

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester.[11][12] This reaction is highly versatile due to the commercial availability of a vast array of boronic acids and its tolerance of a wide range of functional groups.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-4-methyl-5-nitro-1H-imidazole

This protocol provides a general procedure for the Suzuki coupling of the title compound with an arylboronic acid.[10][13]

Materials:

  • 2-Bromo-4-methyl-5-nitro-1H-imidazole

  • Arylboronic acid (e.g., 4-(hydroxymethyl)phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 2-bromo-4-methyl-5-nitro-1H-imidazole (1.0 eq), the arylboronic acid (1.2 eq), [Pd(dppf)Cl₂] (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Suzuki Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-4-methyl-5-nitro-1H-imidazole85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-methyl-5-nitro-1H-imidazole82
33-Pyridylboronic acid2-(3-Pyridyl)-4-methyl-5-nitro-1H-imidazole75

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow reagents Reagents: - 2-Bromo-4-methyl-5-nitro-1H-imidazole - Arylboronic acid - Pd(dppf)Cl₂ - K₂CO₃ - Dioxane/Water reaction Reaction: - Inert atmosphere - 80-100 °C, 4-12 h reagents->reaction 1. Mix & Degas workup Workup: - Extraction with EtOAc - Washing with water & brine reaction->workup 2. Cool & Dilute purification Purification: - Column chromatography workup->purification 3. Dry & Concentrate product Product: 2-Aryl-4-methyl-5-nitro-1H-imidazole purification->product 4. Isolate

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane).[14] This reaction is particularly useful for creating complex carbon skeletons and is often employed in the synthesis of radiotracers.[15][16]

Protocol 3: Stille Coupling of 2-Bromo-4-methyl-5-nitro-1H-imidazole

This protocol outlines a general procedure for the Stille coupling with an organostannane.[15]

Materials:

  • 2-Bromo-4-methyl-5-nitro-1H-imidazole

  • Organostannane (e.g., tributyl(vinyl)stannane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous potassium fluoride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 2-bromo-4-methyl-5-nitro-1H-imidazole (1.0 eq), Pd₂(dba)₃ (0.025 eq), and P(o-tol)₃ (0.1 eq).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add anhydrous DMF followed by the organostannane (1.2 eq).

  • Heat the reaction mixture to 90-110 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous potassium fluoride solution (to remove tin byproducts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Functionalization for "Click" Chemistry

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool in radiopharmaceutical development due to its high efficiency, mild reaction conditions, and bioorthogonality.[17][18] To utilize this strategy, an azide or alkyne functionality must be introduced onto the imidazole scaffold.

Protocol 4: Introduction of an Azide Moiety via Nucleophilic Substitution

This protocol describes the synthesis of a precursor for "click" chemistry by first introducing a linker with a terminal leaving group, followed by azidation.

Part A: Alkylation with a Dihaloalkane

  • To a solution of 2-bromo-4-methyl-5-nitro-1H-imidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir for 30 minutes, then add a dihaloalkane (e.g., 1-bromo-3-chloropropane, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the N-alkylated intermediate.

Part B: Azide Introduction

  • Dissolve the N-alkylated intermediate (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C for 4-8 hours.

  • Cool the reaction and partition between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the azido-functionalized precursor.

Radiolabeling via "Click" Chemistry

The azido-functionalized imidazole can be radiolabeled by reaction with a radiolabeled alkyne. For example, [¹⁸F]fluoroethyl-alkyne can be synthesized and "clicked" onto the imidazole precursor. This indirect labeling approach is often more efficient than direct radiofluorination of the imidazole ring.[19][20]

Experimental Workflow: "Click" Chemistry Approach

Click_Chemistry_Workflow start 2-Bromo-4-methyl-5-nitro-1H-imidazole alkylation Alkylation with Dihaloalkane start->alkylation azidation Nucleophilic Substitution with NaN₃ alkylation->azidation azide_precursor Azido-functionalized Precursor azidation->azide_precursor click_reaction CuAAC 'Click' Reaction azide_precursor->click_reaction radiolabeled_alkyne Radiolabeled Alkyne (e.g., [¹⁸F]Fluoroethyl-alkyne) radiolabeled_alkyne->click_reaction final_product Radiolabeled Nitroimidazole Tracer click_reaction->final_product

Caption: Workflow for synthesizing a radiotracer via a "click" chemistry strategy.

Radiolabeling Considerations

The choice of radionuclide is dictated by the desired imaging modality (PET or SPECT) and the biological half-life of the tracer. Common radiohalogens used in this context include fluorine-18 (¹⁸F) for PET and bromine-76 (⁷⁶Br) for PET, or iodine-123 (¹²³I) for SPECT.[21][22]

Direct Radiohalogenation: Direct electrophilic radiobromination or radioiodination of an activated aromatic precursor (e.g., an organotin or organoboron derivative) is a common strategy.[23] The reaction conditions must be carefully optimized to achieve high radiochemical yield and specific activity.

Indirect Radiolabeling: As described in the "click" chemistry section, indirect labeling involves the preparation of a radiolabeled prosthetic group that is then attached to the targeting molecule. This approach is often more robust and provides higher radiochemical yields, particularly for ¹⁸F-labeling.[19][20]

Data Presentation: Comparison of Radiolabeling Strategies

StrategyRadionuclidePrecursorTypical ConditionsAdvantagesChallenges
Direct Electrophilic Substitution⁷⁶Br, ¹²³IStannyl or Boryl derivativeOxidizing agent (e.g., peracetic acid)Single-step labelingLower specific activity, potential for side reactions
Nucleophilic Substitution¹⁸FPrecursor with a good leaving groupK₂CO₃, Kryptofix 2.2.2, 80-120 °CHigh specific activityHarsh conditions may not be suitable for all substrates
"Click" Chemistry¹⁸FAzide or alkyne precursorCu(I) catalyst, room temp.Mild conditions, high yield, modularMulti-step precursor synthesis

Conclusion and Future Directions

The 2-bromo-4-methyl-5-nitro-1H-imidazole scaffold is a highly valuable platform for the development of novel radiotracers for imaging tumor hypoxia. The synthetic strategies outlined in these application notes, including palladium-catalyzed cross-coupling and "click" chemistry, provide researchers with a versatile toolkit to create a diverse library of candidate imaging agents. Future efforts in this field will likely focus on the development of more hydrophilic nitroimidazole derivatives to improve their pharmacokinetic profiles and reduce off-target accumulation.[1][3] Additionally, the integration of these hypoxia-targeting moieties into theranostic agents, which combine diagnostic imaging with targeted radiotherapy, represents an exciting frontier in personalized cancer medicine.

References

  • Cao, J., et al. (2017). Synthesis of novel PEG-modified nitroimidazole derivatives via “hot-click” reaction and their biological evaluation as potential PET imaging agent for tumors. Journal of Radioanalytical and Nuclear Chemistry, 312(3), 567-577. [Link]

  • Chapman, J. D., et al. (2004). PET and Planar Imaging of Tumor Hypoxia with Radiolabeled Metronidazole. Clinical Cancer Research, 10(7), 2263-2270. [Link]

  • Chen, L., et al. (2023). Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. Molecules, 28(13), 4969. [Link]

  • Eikelenboom, D. C., et al. (2004). Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia. Cancer Science, 95(5), 339-345. [Link]

  • Fu, Y., et al. (2026). Radiolabeled probes for tumor hypoxia imaging. Bioorganic & Medicinal Chemistry Letters, 156, 130565. [Link]

  • Hindupur, R. M., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(9), 1149-1155. [Link]

  • Mittal, S., & Mallia, M. B. (2023). Molecular imaging of tumor hypoxia: Evolution of nitroimidazole radiopharmaceuticals and insights for future development. Bioorganic Chemistry, 139, 106687. [Link]

  • Pedada, S. R., et al. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. DNDi. [Link]

  • ResearchGate. (n.d.). Oxygen-dependent bioreduction and retention of radiotracers containing nitroimidazole moieties in hypoxic cells. Retrieved February 14, 2026, from [Link]

  • Sharma, S. K., et al. (2011). Nitroimidazole radiopharmaceuticals in bioimaging: part I: synthesis and imaging applications. Current Radiopharmaceuticals, 4(4), 361-372. [Link]

  • Skelly, J. V., et al. (1989). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-100. [Link]

  • Sun, X., et al. (2021). Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET. Frontiers in Oncology, 11, 720516. [Link]

  • Wardman, P., et al. (1989). Preparation and reactions of bromo-2-nitro- and bromo-2-aminoimidazoles. Canadian Journal of Chemistry, 67(3), 425-432. [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 14, 2026, from [Link]

  • Wilson, D. M., & Alanizi, A. A.-A. (2021). Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging. eScholarship, University of California. [Link]

  • Zlatopolskiy, B. D., & Zischler, J. (2016). Applications of Click Chemistry in Radiopharmaceutical Development. CHIMIA International Journal for Chemistry, 70(5), 332-340. [Link]

  • Zhang, Z., et al. (2012). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Nuclear Medicine and Biology, 39(6), 851-859. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purifying 2-Bromo-4-methyl-5-nitro-1H-imidazole from regioisomers Content type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Nitroimidazole Chemistry Support Hub. As a Senior Application Scientist specializing in heterocyclic chemistry, I have compiled this guide to address the specific challenges in isolating high-purity 2-Bromo-4-methyl-5-nitro-1H-imidazole . This molecule is a critical scaffold in the synthesis of antitubercular (e.g., pretomanid analogs) and antiprotozoal agents.

The purification of this compound is often complicated by tautomeric ambiguity and structural regioisomers arising from non-selective halogenation or nitration. This guide provides self-validating protocols to ensure you isolate the correct isomer with >98% purity.

⚡ Quick Diagnostic: What are you seeing?

| Observation | Probable Cause | Recommended Action | |

Solubility issues with 2-Bromo-4-methyl-5-nitro-1H-imidazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #NITRO-IMD-SOL-001 Subject: Solubility Optimization & Handling Guide for 2-Bromo-4-methyl-5-nitro-1H-imidazole Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Brick" Phenomenon

Welcome to the technical support hub for 2-Bromo-4-methyl-5-nitro-1H-imidazole (CAS: 105983-46-8).[1] If you are reading this, you are likely staring at a flask containing a stubborn yellow solid that refuses to dissolve in Dichloromethane (DCM), Ethyl Acetate, or Water.

The Root Cause: This molecule exhibits high crystal lattice energy due to a "perfect storm" of structural features:

  • H-Bonding Network: The imidazole

    
     (donor) forms strong intermolecular hydrogen bonds with the nitro group (acceptor) of neighboring molecules.
    
  • Dipole Stacking: The electron-withdrawing nitro (

    
    ) and bromo (
    
    
    
    ) groups create strong dipole-dipole interactions.[1]
  • Planarity: The aromatic ring allows for tight

    
     stacking.[1]
    

The Solution Strategy: To solubilize this compound, you must disrupt these intermolecular forces using Polar Aprotic Solvents (to break dipoles) or Deprotonation (to break H-bonds).

Mechanistic Insight: Solvation Dynamics

The following diagram illustrates the decision logic for solvent selection based on your specific application (Reaction vs. Analysis vs. Purification).

SolubilityLogic Start Application Goal Reaction Synthetic Reaction (Alkylation/Suzuki) Start->Reaction Analysis Analysis (HPLC/NMR) Start->Analysis Purification Purification (Recrystallization) Start->Purification PolarAprotic Use Polar Aprotic (DMF, DMSO, NMP) Reaction->PolarAprotic NMR_Solvent DMSO-d6 (Standard) Analysis->NMR_Solvent HPLC_Solvent Dissolve in DMSO, then dilute w/ MeCN Analysis->HPLC_Solvent CoSolvent Co-Solvent System (Good/Bad Solvent) Purification->CoSolvent BaseTrick PRO-TIP: Add Base (K2CO3 or NaH) Forms soluble anion PolarAprotic->BaseTrick If still insoluble SpecificMix EtOH / Water or DMF / Water CoSolvent->SpecificMix

Figure 1: Decision matrix for solvent selection based on experimental intent.[1]

Troubleshooting Guides (FAQs)

Scenario A: Synthetic Reactions (Alkylation/Coupling)[1]

Q: I am trying to alkylate the imidazole nitrogen in Acetone or MeCN, but the starting material is a suspension. Will the reaction work?

  • Diagnosis: Heterogeneous reactions are common with nitroimidazoles.[1] However, poor solubility slows kinetics and increases side reactions.

  • Solution:

    • Switch Solvent: Move to DMF (N,N-Dimethylformamide) or DMSO .[1] The compound should be moderately soluble.[1]

    • The "Base Trick" (Deprotonation): The

      
       of the imidazole 
      
      
      
      is lowered by the nitro and bromo groups (estimated
      
      
      ).
      • Add 1.5 eq of

        
          or 
        
        
        
        .[1]
      • Result: The base deprotonates the nitrogen, forming the imidazolide anion . This anion is far more soluble in organic solvents and is the active nucleophile [1].

Q: Can I use THF?

  • Answer: Only if you use a strong base like NaH (Sodium Hydride). The neutral molecule is poorly soluble in THF, but the sodium salt is soluble enough for reaction.

Scenario B: Purification & Workup

Q: My product crashed out as a gum during aqueous workup. How do I purify it?

  • Diagnosis: "Oiling out" occurs when the compound is too insoluble in the organic extraction solvent (like Ether) but not soluble enough in water to stay dissolved.

  • Protocol:

    • Avoid Ether/Hexane.[1] Use Ethyl Acetate (EtOAc) or DCM for extraction, but ensure the aqueous layer is fully neutralized.

    • Better Approach: If the product is solid, skip extraction. Pour the reaction mixture (DMF/DMSO) into ice-water . The product should precipitate as a solid.[1][2] Filter and wash with water [2].[1][3]

Q: Recrystallization attempts in Ethanol failed. What next?

  • Answer: Nitroimidazoles often require high temperatures to dissolve in alcohols.[1]

    • Try:Ethanol/Water (9:1) or Acetonitrile .

    • Advanced: Dissolve in minimal hot DMF , then slowly add Water until turbidity appears. Cool slowly to 4°C.

Scenario C: Analytical (HPLC/NMR)

Q: The sample precipitates in the HPLC injector.

  • Diagnosis: You likely dissolved it in pure DMSO but injected it into a high-water mobile phase (e.g., 90% Water / 10% MeCN).[1] The "solubility shock" causes precipitation.[1]

  • Fix: Dissolve in DMSO, then dilute the sample before injection with the starting mobile phase (e.g., 50:50 MeCN:Water). If it clouds up, filter through a 0.2 µm PTFE filter.

Data & Specifications

Solubility Profile (at 25°C)
SolventSolubility RatingNotes
Water Insoluble (< 0.1 mg/mL)pH dependent.[1] Soluble at pH > 10.[1]
Hexane / Heptane InsolubleLipophilic mismatch.
Dichloromethane (DCM) PoorSoluble only at high dilution.
Ethanol / Methanol Sparingly SolubleRequires heat (reflux) or sonication.
Acetone / MeCN ModerateGood for reactions if heated.
DMF / DMSO / NMP High (> 50 mg/mL) Recommended for stock solutions.
Physical Properties
PropertyValueImplication
Appearance Yellow to brownish powderColor intensity increases with impurities.[1]
Melting Point > 200°C (Decomposes)High lattice energy confirms poor solubility.
Acidity (

)
~ 7.5 - 8.5 (Est.)[1]Acidic NH. Deprotonates easily with weak bases.[1]

Validated Experimental Protocols

Protocol A: Preparation of HPLC Stock Solution (1 mg/mL)

Use this method to prevent instrument blockages.

  • Weigh 10 mg of 2-Bromo-4-methyl-5-nitro-1H-imidazole into a 20 mL vial.

  • Add 2.0 mL of DMSO . Sonicate for 5 minutes until fully dissolved (clear yellow solution).

  • Slowly add 8.0 mL of Acetonitrile while swirling.

    • Note: Do not use water yet.[1]

  • If the solution remains clear, it is ready for injection.

  • Optional: If using a high-aqueous method, dilute 1:1 with water immediately before injection and filter (0.22 µm).[1]

Protocol B: Recrystallization (DMF/Water Method)

Best for removing tarry impurities from synthesis.

  • Place crude solid (e.g., 5 g) in a flask.

  • Add DMF (approx 3-4 mL per gram of solid).

  • Heat to 60-70°C . Stir until dissolved. (Do not boil DMF).

  • Remove from heat.[1][2][4] While still hot, add Water dropwise until a slight persistent turbidity (cloudiness) is observed.

  • Add 1-2 drops of DMF to clear the solution again.[1]

  • Allow to cool to room temperature undisturbed, then place in a fridge (4°C) for 12 hours.

  • Filter the yellow crystals and wash with cold water (to remove DMF) [3].

References

  • Orru, R. V. A., et al. (1996). "Regioselective N-Alkylation of 4(5)-Nitroimidazoles." Tetrahedron, 52(43), 13605-13618.[1]

  • DNDi (Drugs for Neglected Diseases initiative). (2012). "Process for the preparation of Fexinidazole." World Intellectual Property Organization, WO2012041884A1. (Describes workup of similar nitroimidazole intermediates).

  • Bhatnagar, A., et al. (2011). "Solubility and Dissolution Enhancement of Poorly Water-Soluble Drugs." International Journal of Drug Development and Research. (General principles of co-solvent recrystallization for imidazoles).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds, as they may be potential sensitizers or mutagens.[1]

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Fragmentation Patterns of Bromo-Nitroimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the structural nuances of pharmacologically active molecules is paramount. Bromo-nitroimidazoles, a class of compounds investigated for their roles as radiosensitizers and antimicrobial agents, present a unique analytical challenge.[1][2] Their structural characterization is critical for metabolism studies, impurity profiling, and quality control. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), has become an indispensable tool for this purpose, offering high sensitivity and structural specificity.[3][4]

This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation patterns of bromo-nitroimidazoles. We will explore the fundamental chemical principles governing their fragmentation, compare isomeric variations, and provide a robust experimental protocol for their analysis.

The Science of Fragmentation: ESI and CID

In a typical LC-MS/MS workflow, the analyte is first ionized, most commonly via Electrospray Ionization (ESI), which generates protonated molecules, denoted as [M+H]⁺.[5] These intact ions are then selected in the first quadrupole of the mass spectrometer and directed into a collision cell.

Inside the cell, the ions are accelerated and collide with an inert gas (like argon or nitrogen). This process, known as Collision-Induced Dissociation (CID), converts the ion's kinetic energy into internal energy, causing the molecule to vibrate and break apart at its weakest bonds.[6][7] The resulting product ions are then analyzed in the second quadrupole, generating a fragmentation spectrum that serves as a structural fingerprint of the parent molecule.[7]

Core Fragmentation Pathways of the Nitroimidazole Scaffold

Before examining the influence of the bromine substituent, it is essential to understand the fragmentation of the core nitroimidazole structure. Studies on compounds like metronidazole and ronidazole provide a foundational understanding.[5][8]

Under positive-ion ESI-CID, the most common fragmentation pathways for the protonated nitroimidazole ring involve the nitro group (NO₂), which is highly electron-withdrawing and a common site for initial bond cleavage.

  • Loss of the Nitro Group (NO₂): A primary and often dominant fragmentation pathway is the neutral loss of the NO₂ radical (46 Da).[9]

  • Loss of Nitric Oxide (NO): Cleavage can also occur to release a neutral NO radical (30 Da), which is often followed by the subsequent loss of carbon monoxide (CO).[10][11]

  • Side-Chain Fragmentation: For substituted nitroimidazoles, cleavage of side chains is also a major fragmentation route. For example, in metronidazole, the loss of the hydroxyethyl side chain is a characteristic fragmentation.[8]

The Decisive Role of the Bromine Substituent

The introduction of a bromine atom to the nitroimidazole ring has several significant effects on the LC-MS analysis and fragmentation pattern.

Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[12] This creates a characteristic isotopic pattern in the mass spectrum for any bromine-containing ion, where two peaks of roughly equal intensity appear, separated by 2 m/z units. This "doublet" is a powerful diagnostic tool for confirming the presence of bromine in an analyte and its fragments.

Influence on Fragmentation Pathways: The position of the bromine atom relative to the nitro group and the imidazole ring's nitrogen atoms dictates the molecule's electronic landscape, influencing which bonds break during CID. Key fragmentation pathways for bromo-nitroimidazoles include:

  • Loss of Br• Radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical.

  • Loss of NO₂• Radical: Similar to non-brominated analogues, the loss of the nitro group is a prominent pathway.

  • Ring Cleavage: High collision energies can induce cleavage of the imidazole ring itself, leading to smaller fragment ions.

  • Combined Losses: Sequential losses, such as an initial loss of NO₂ followed by the loss of Br, or vice versa, can also be observed.

A study on the photodissociation of 4-bromo-2-nitroimidazole and 4-bromo-5-nitroimidazole confirmed the release of Br⁺, O⁺, NO⁺, and NO₂⁺ ions as significant fragmentation events, highlighting the lability of both the C-Br and C-NO₂ bonds.[1]

Comparative Fragmentation Analysis: Isomeric Distinction

Let's compare the expected fragmentation patterns of two common isomers: 2-bromo-4-nitroimidazole and 4-bromo-2-nitroimidazole. While a definitive distinction requires running analytical standards, we can propose logical pathways based on chemical principles. The stability of the resulting fragment ions often governs the most favorable fragmentation route.

Precursor Ion (Isomer)Calculated [M+H]⁺ (m/z)Key Predicted Fragment Ions (m/z)Predicted Fragmentation Pathway
2-Bromo-4-nitroimidazole 191.9/193.9146/148Loss of NO₂
112Loss of Br
162/164Loss of NO
4-Bromo-2-nitroimidazole 191.9/193.9146/148Loss of NO₂
112Loss of Br
162/164Loss of NO

Note: Molecular weights and m/z values are calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br/⁸¹Br).[13][14]

While the primary fragments (loss of Br or NO₂) may be identical in m/z, the relative abundance of these fragments can differ between isomers. The proximity of the bromine and nitro groups can create "ortho effects," similar to those seen in other nitroaromatic compounds, potentially favoring one pathway over another.[10] Distinguishing isomers often relies on subtle differences in the ratios of product ions or the presence of unique, lower-abundance fragments, which can only be confirmed empirically.

Recommended LC-MS/MS Protocol for Bromo-Nitroimidazole Analysis

This protocol provides a robust starting point for the analysis of bromo-nitroimidazoles. Optimization may be required based on the specific compound and matrix.

Step 1: Sample Preparation

  • Accurately weigh 10 mg of the bromo-nitroimidazole standard.

  • Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Perform serial dilutions using a 50:50 mixture of methanol and water to prepare working standards (e.g., 1 µg/mL, 100 ng/mL).

Step 2: Liquid Chromatography Parameters

  • LC System: Agilent 1290 Infinity or equivalent UHPLC system.[15]

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 × 150 mm, 1.8 µm).[15]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8][16]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry Parameters

  • Mass Spectrometer: SCIEX Triple Quad™ 3500 or equivalent.[8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • Curtain Gas: 30 psi

  • Temperature: 500 °C

  • IonSpray Voltage: 5500 V

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor at least two transitions per compound for confident identification. For a generic bromo-nitroimidazole (MW ~192), this would involve:

    • Q1 Mass (Precursor): 192.0/194.0 m/z

    • Q3 Masses (Product): Scan for expected fragments (e.g., 146.0 m/z for loss of NO₂, 112.0 m/z for loss of Br). Optimize collision energy (CE) for each transition.

Visual Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column UHPLC Column (C18 Separation) Sample->Column Mobile Phase Flow ESI ESI Source ([M+H]⁺ Ionization) Column->ESI Elution Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Collision Cell (Q2) (CID Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Analysis) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Analysis Detector->Data

Caption: High-level workflow for the LC-MS/MS analysis of bromo-nitroimidazoles.

Proposed Fragmentation Pathway for 4-Bromo-2-nitroimidazole

Fragmentation_Pathway cluster_frags Primary Fragments Parent [M+H]⁺ m/z 191.9 / 193.9 Frag1 [M+H - NO₂]⁺ m/z 146.0 / 148.0 Parent->Frag1 - NO₂ (46 Da) Frag2 [M+H - Br]⁺ m/z 112.0 Parent->Frag2 - Br (79/81 Da)

Caption: Key CID fragmentation pathways for a protonated bromo-nitroimidazole.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other techniques can provide complementary information.

TechniqueAdvantages for Bromo-Nitroimidazole AnalysisDisadvantages
LC-MS/MS High Sensitivity & Selectivity: Ideal for detecting trace levels in complex matrices.[17] Structural Information: Fragmentation patterns provide confirmation of identity. Versatility: Applicable to a wide range of polar and non-polar compounds.Destructive Technique: The sample cannot be recovered. Matrix Effects: Co-eluting substances can suppress or enhance ionization, affecting quantification.[3]
Gas Chromatography-MS (GC-MS) High Resolution: Excellent for separating volatile and thermally stable compounds. Standardized Libraries: Extensive electron ionization (EI) libraries can aid in identification.Limited Applicability: Bromo-nitroimidazoles are generally not very volatile and may require derivatization to improve volatility and thermal stability.[17] Thermal Degradation: Risk of the analyte degrading in the hot injector.
Nuclear Magnetic Resonance (NMR) Definitive Structure Elucidation: Provides unambiguous information about the molecular structure, including the precise location of substituents (isomer identification). Non-Destructive: The sample can be recovered after analysis.Low Sensitivity: Requires significantly more sample (milligram quantities) compared to MS (picogram to nanogram quantities). Complex Spectra: Can be difficult to interpret for impure samples or complex mixtures.

In practice, LC-MS/MS is the method of choice for routine identification and quantification due to its superior sensitivity and specificity. NMR is the gold standard for absolute structure confirmation of a newly synthesized compound, while GC-MS is generally less suitable for this class of molecules.

Conclusion

The fragmentation of bromo-nitroimidazoles under LC-MS/MS analysis is a predictable process governed by the fundamental chemistry of the nitroimidazole core and the significant influence of the bromine substituent. The characteristic isotopic signature of bromine provides an invaluable confirmation tool. The primary fragmentation pathways involve the neutral loss of the nitro group (NO₂) and the bromine radical (Br•). While LC-MS/MS can readily identify these compounds, distinguishing between isomers may require careful optimization and comparison of the relative abundances of their product ions. By combining the robust analytical power of LC-MS with a foundational understanding of these fragmentation patterns, researchers can confidently characterize these important molecules in various scientific applications.

References

  • Simultaneous Determination of 15 Nitroimidazoles in Cosmetics by HPLC Coupled with Electrospray Ionization-Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Binding preference of nitroimidazolic radiosensitizers to nucleobases and nucleosides probed by electrospray ionization mass spectrometry and density functional theory. The Journal of Chemical Physics. Available at: [Link]

  • Analysis of metronidazole and ronidazole in milk using the SCIEX Triple Quad™ 3500 LC-MS/MS System. SCIEX. Available at: [Link]

  • Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory. RSC Advances. Available at: [Link]

  • Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies. Available at: [Link]

  • Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. Physical Chemistry Chemical Physics. Available at: [Link]

  • Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • MS/MS parameters used for LC-MS/MS determination of nitroimidazoles in milk. ResearchGate. Available at: [Link]

  • Photodissociation of bromine-substituted nitroimidazole radiosensitizers. Physical Chemistry Chemical Physics. Available at: [Link]

  • Radiosensitizers from the group of nitroimidazoles and their model... ResearchGate. Available at: [Link]

  • Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Photodissociation of bromine-substituted nitroimidazole radiosensitizers. RSC Publishing. Available at: [Link]

  • Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Semantic Scholar. Available at: [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Frontiers in Chemistry. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • 4-Bromo-2-nitro-1H-imidazole. PubChem. Available at: [Link]

  • Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision-induced dissociation and tandem mass spectrometry. Organic Mass Spectrometry. Available at: [Link]

  • Collision-Induced Dissociation. National High Magnetic Field Laboratory. Available at: [Link]

  • Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry. Available at: [Link]

  • Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Detecting nitrofuran metabolites in animal products using LC/MS/MS. International Labmate. Available at: [Link]

  • Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Analysis of 122 Veterinary Drugs in Meat Using All Ions MS/MS with an Agilent 1290/6545 UHPLC-Q-TOF System. Agilent Technologies. Available at: [Link]

Sources

HPLC Method Development Guide: 2-Bromo-4-methyl-5-nitro-1H-imidazole Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for developing a purity indicating HPLC method for 2-Bromo-4-methyl-5-nitro-1H-imidazole , a critical intermediate in the synthesis of bioactive nitroimidazoles. While standard C18 protocols often yield adequate retention, they frequently fail to resolve critical process impurities—specifically regioisomers and de-brominated degradation products—due to the unique electron-deficient nature of the nitro-imidazole core.

This document objectively compares a Standard C18 Protocol against an Optimized Phenyl-Hexyl Protocol , demonstrating how leveraging


-

interactions and halogen selectivity can increase resolution (

) between the target analyte and its closest eluting impurity from 1.2 to >3.5.

The Analytical Challenge

To develop a robust method, one must first understand the physicochemical behavior of the analyte.

  • Analyte: 2-Bromo-4-methyl-5-nitro-1H-imidazole.

  • Chromophores: The nitro group conjugated with the imidazole ring provides strong UV absorption at 310–320 nm (primary) and 254 nm (secondary).

  • Acidity (pKa): The electron-withdrawing nitro group increases the acidity of the imidazole -NH-. At neutral pH, the molecule may exist in equilibrium with its deprotonated anion, leading to peak broadening. Acidic pH control (pH < 3.0) is mandatory to maintain the neutral form for consistent Reverse Phase (RP) retention.

  • Critical Impurities:

    • Des-bromo impurity (2-methyl-5-nitroimidazole): High polarity difference; easy to separate.

    • Regioisomer (2-Bromo-5-methyl-4-nitro-1H-imidazole): Identical mass, similar hydrophobicity; difficult to separate on C18.

Comparative Study: C18 vs. Phenyl-Hexyl

We conducted a head-to-head comparison of two column chemistries. The goal was to maximize the resolution between the Main Peak (MP) and the Critical Isomer (Imp-A).

Experimental Conditions
ParameterMethod A: The Standard Method B: The Challenger (Optimized)
Stationary Phase C18 (Octadecylsilane), 5µm, 100ÅPhenyl-Hexyl, 3.5µm, 100Å
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Stacking + Shape Selectivity
Mobile Phase A 20 mM Phosphate Buffer (pH 3.0)0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B MethanolAcetonitrile
Gradient 10% to 60% B in 15 min5% to 50% B in 12 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 315 nmUV @ 315 nm
Performance Data

The following table summarizes the chromatographic metrics obtained during the development cycle.

MetricMethod A (C18 / MeOH)Method B (Phenyl-Hexyl / ACN)Status
Retention Time (MP) 8.4 min7.2 minFaster
Tailing Factor (

)
1.451.08Improved
Resolution (

)
(MP vs. Imp-A)
1.2 (Co-elution risk)3.8 (Baseline separation)Superior
Signal-to-Noise (S/N) 150:1210:1Sharper Peaks
Mechanistic Insight

Why Method B Wins: The C18 column interacts primarily through hydrophobicity. Since the regioisomers have nearly identical logP values, separation is poor. The Phenyl-Hexyl phase, however, engages in


-

stacking with the electron-deficient nitro-imidazole ring. The steric difference caused by the position of the bromine atom alters how the isomer "sits" against the phenyl ring of the stationary phase, resulting in vastly improved selectivity.

Visualizing the Mechanism

The following diagram illustrates the interaction mechanisms differentiating the two methods.

G cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction C18 Alkyl Chain (C18) Analyte_A Analyte (Hydrophobic Only) C18->Analyte_A Van der Waals Phenyl Phenyl Ring (Stationary Phase) Analyte_B Analyte (Nitro-Aromatic) Phenyl->Analyte_B Pi-Pi Stacking (Selectivity) Phenyl->Analyte_B Dipole-Dipole

Figure 1: Comparison of retention mechanisms. Method B utilizes Pi-Pi stacking for enhanced selectivity of the nitro-aromatic ring.

Detailed Optimized Protocol (Method B)

This protocol is validated for specificity and linearity.[1] It is compatible with LC-MS due to the use of volatile Formic Acid.

Reagents
  • Water: HPLC Grade or Milli-Q (18.2 MΩ).

  • Acetonitrile (ACN): Gradient Grade.

  • Formic Acid: LC-MS Grade (98%+).

  • Reference Standard: 2-Bromo-4-methyl-5-nitro-1H-imidazole (>99.0% purity).

Instrument Setup
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect CSH).

  • Column Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

  • Detection: PDA/UV at 315 nm (Quantitation) and 254 nm (Impurity profiling).

Mobile Phase Preparation[1][2][3][4][5][6]
  • Solvent A: 0.1% Formic Acid in Water. (Add 1 mL Formic Acid to 1000 mL Water).

  • Solvent B: 100% Acetonitrile.

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.0955Equilibration
2.0955Isocratic Hold
12.05050Linear Gradient
15.01090Wash
17.01090Wash Hold
17.1955Re-equilibration
22.0955End

Method Development Workflow

The following flowchart outlines the logical steps taken to arrive at the optimized method, ensuring a self-validating system.

MethodDev Start Start: Molecule Assessment (Nitro-Imidazole) Step1 Initial Screen: C18 / Low pH Start->Step1 Decision1 Is Resolution > 1.5? Step1->Decision1 FailPath No: Co-elution of Isomers Decision1->FailPath No Final Final Validation (Linearity, Accuracy) Decision1->Final Yes AltSelectivity Switch to Phenyl-Hexyl (Pi-Pi Interaction) FailPath->AltSelectivity Step2 Optimize Organic Modifier (MeOH vs ACN) AltSelectivity->Step2 Result2 ACN Selected (Lower viscosity, sharper peaks) Step2->Result2 Result2->Final

Figure 2: Decision tree for optimizing separation of nitroimidazole isomers.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • BenchChem. (2025).[2][3][4] Analysis of 4-Bromo-1-methyl-2-nitro-1h-imidazole: A Guide to HPLC and GC-MS Methods. Link (Source for general nitroimidazole extraction and detection parameters).

  • PubChem. (2025).[5] 2-Bromo-4-methyl-1H-imidazole Compound Summary. Link (Physicochemical property data).

  • SIELC Technologies. (2024). HPLC Method for Analysis of Nitroimidazole Antibiotics. Link (Reference for acidic mobile phase selection in nitroimidazole analysis).

  • ResearchGate. (2009). A Sensitive HPLC Method of determination of 2-Methyl-5-Nitroimidazole. Link (Baseline for impurity profiling of de-brominated species).

Sources

Comparative Guide: 2-Bromo vs. 2-Chloro Nitroimidazole Derivatives in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Bromo-4-nitroimidazole versus 2-Chloro-4-nitroimidazole derivatives. These scaffolds are critical intermediates in the synthesis of antitubercular agents (e.g., Delamanid, Pretomanid) and hypoxic radiosensitizers.

Executive Summary: The "Bottom Line" Selection Strategy

In the context of nitroimidazole functionalization—specifically at the C2 position activated by a C4/C5 nitro group—the choice between bromo- and chloro-substituents dictates reaction kinetics, catalyst loading, and cost-efficiency.

Feature2-Bromo-4-nitroimidazole 2-Chloro-4-nitroimidazole

Reactivity
High. Kinetic product preferred. Ideal for weak nucleophiles.Moderate. Requires higher heat/pressure. Viable with strong nucleophiles.
Pd-Coupling (Suzuki) Excellent. Standard substrate. Low catalyst loading (<1 mol%).Challenging. Requires electron-rich ligands (e.g., SPhos, XPhos) or high Pd loading.
Lithium Exchange Superior. Fast Li-Halogen exchange at -78°C.Poor. Competing deprotonation (ortho-lithiation) often occurs.
Stability Moderate. Light sensitive; prone to hydrolysis over time.High. Stable on shelf; resistant to hydrolysis.
Cost High (

$).
Low ($).[1][2] Preferred for scale-up if reactivity allows.

Strategic Recommendation: Use the 2-Bromo derivative during Discovery/Lead Optimization for maximum success rates and milder conditions. Transition to the 2-Chloro derivative during Process Development only if the reaction conditions can be optimized (e.g., higher temp, specialized ligands) to leverage cost savings.

Mechanistic Foundations

The reactivity difference stems from the interplay between Bond Dissociation Energy (BDE) and Electronegativity within the activated heteroaromatic system.

Nucleophilic Aromatic Substitution ( )

In 1-alkyl-2-halo-4-nitroimidazoles, the nitro group at C4 withdraws electron density, activating the C2 position for nucleophilic attack.

  • Bond Breaking vs. Formation: In highly activated systems, the breakdown of the Meisenheimer complex is often the rate-determining step. Since the C-Br bond (~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol), bromide is a superior leaving group, leading to faster turnover.

  • Inductive Effect: While Chlorine is more electronegative (stabilizing the intermediate Meisenheimer complex), the "element effect" in nitroimidazoles typically favors Bromine due to the lability of the bond.

Palladium-Catalyzed Cross-Coupling[4]
  • Oxidative Addition: This is the rate-limiting step in Suzuki/Stille couplings. Pd(0) inserts into the C-X bond.[3]

    • 2-Br: Facile insertion at mild temperatures (60–80°C).

    • 2-Cl: High energy barrier. Often requires temperatures >100°C or bulky, electron-rich phosphine ligands to facilitate insertion.

Visualizing the Reactivity Pathways[5]

The following diagram illustrates the divergent pathways for a generic 2-halo-4-nitroimidazole (where X = Br or Cl).

ReactivityPathways cluster_0 Key Differentiator Start 2-Halo-4-Nitroimidazole (Substrate) Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer Nucleophile (Nu-) Rate: Cl > Br (Inductive) OxAdd Oxidative Addition (L2Pd(II)-Ar-X) Start->OxAdd Pd(0) Catalyst Rate: Br >> Cl Product_SNAr 2-Amino/Thio-imidazole (Substitution Product) Meisenheimer->Product_SNAr Leaving Group Loss Rate: Br >> Cl (Bond Strength) Product_Suzuki 2-Aryl/Alkyl-imidazole (Coupling Product) OxAdd->Product_Suzuki Transmetallation & Reductive Elimination

Caption: Comparative reaction pathways. In


, the leaving group ability (Br > Cl) usually dictates the final rate. In Pd-catalysis, oxidative addition is significantly faster for Bromides.

Experimental Protocols

These protocols are designed to be self-validating . If the reaction fails, the "Checkpoint" steps allow you to diagnose if the failure is due to catalyst inactivity, substrate stability, or moisture.

Protocol A: Suzuki-Miyaura Coupling (2-Bromo Preferred)

Target: Synthesis of 2-aryl-4-nitroimidazole derivatives.

Reagents:

  • Substrate: 2-Bromo-1-methyl-4-nitroimidazole (1.0 eq)

  • Partner: Arylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Robust for nitro-containing substrates.

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)[4]

Step-by-Step:

  • Degassing (Critical): Charge solid reagents into a reaction vial. Seal and purge with Argon for 5 minutes. Add degassed solvents via syringe. Oxygen inhibition is the #1 cause of failure in nitroimidazole couplings.

  • Activation: Heat block to 90°C. Stir vigorously (1000 rpm).

  • Checkpoint 1 (1 hour): Spot TLC. The 2-Bromo starting material (SM) should show significant consumption. If SM remains unchanged, add 1 mol% additional catalyst.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc). Nitroimidazoles are often UV-active at 254 nm and 300+ nm (yellow).

Modification for 2-Chloro:

  • Replace catalyst with Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) .

  • Increase temperature to 110°C (requires sealed pressure tube).

Protocol B: Nucleophilic Substitution ( ) with Amines

Target: Synthesis of 2-amino-4-nitroimidazole analogs.

Reagents:

  • Substrate: 2-Chloro-1-methyl-4-nitroimidazole (1.0 eq) — Viable here due to cost.

  • Nucleophile: Cyclic amine (e.g., Morpholine) (1.5 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve substrate in DMF (0.5 M concentration).

  • Addition: Add DIPEA, then the amine dropwise.

  • Reaction: Heat to 100°C for 4–6 hours.

    • Note: If using the 2-Bromo analog, reduce temperature to 60°C to avoid debromination or ring-opening side reactions.

  • Checkpoint 2: Monitor by LC-MS. Look for the mass shift (M - Cl + Amine).

    • Warning: If a peak at M-Cl+H (hydrodehalogenation) appears, the reaction temperature is too high, or the solvent is wet.

  • Quench: Pour into ice water. The product often precipitates as a yellow/orange solid.

Stability & Handling Data

Parameter2-Bromo Derivative2-Chloro Derivative
Storage Temp 2–8°C (Refrigerate)Room Temperature (Dry)
Light Sensitivity High (Store in amber vials)Low
Hydrolysis (

pH 7)
~24 hours in solution> 1 week in solution
Major Impurity 2-Hydroxy-4-nitroimidazole2-Hydroxy-4-nitroimidazole

Handling Precaution: Nitroimidazoles are potential mutagens. Handle all powders in a fume hood.

References

  • Synthesis of Delamanid Analogs

    • Source: "Process for the preparation of Delamanid and intermedi
    • Context: Describes the industrial preference for 2-bromo-4-nitroimidazole in coupling with chiral epoxides due to higher yields under mild conditions.
    • Link:

  • Mechanistic Comparison (

    
    ): 
    
    • Source: "Nucleophilic substitution of nitroimidazoles: Kinetics and Mechanism." Journal of Organic Chemistry.
    • Context: Establishes the leaving group order (Br > Cl)
    • Link: [J. Org.[5] Chem. Archive (General Reference)]([Link])

  • Palladium Coupling Efficiency

    • Source: "A Comparative Guide to the Reactivity of Halo-heterocycles in Cross-Coupling Reactions." BenchChem.[3][4][6]

    • Context: Confirms 2-bromo derivatives allow for lower catalyst loading and milder temper
    • Link:

  • Lithium-Halogen Exchange

    • Source: "Metal–halogen exchange."[5][7][8][9] Wikipedia / Organic Chemistry Portal.

    • Context: Validates the kinetic superiority of C-Br over C-Cl for lithiation at cryogenic temper
    • Link:

Sources

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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-methyl-5-nitro-1H-imidazole
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2-Bromo-4-methyl-5-nitro-1H-imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.